REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]1[CH:9]=[C:8]2[NH:10][CH:11]=[C:12]([C:15]#[N:16])[C:13](=O)[C:7]2=[CH:6][C:5]=1[NH:17][C:18]([CH3:20])=[O:19].[Cl:21]Cl>>[CH3:1][CH2:2][O:3][C:4]1[CH:9]=[C:8]2[N:10]=[CH:11][C:12]([C:15]#[N:16])=[C:13]([Cl:21])[C:7]2=[CH:6][C:5]=1[NH:17][C:18]([CH3:20])=[O:19]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |